3-クロロ-2-ヒドロキシメチルフェニルボロン酸

概要

説明

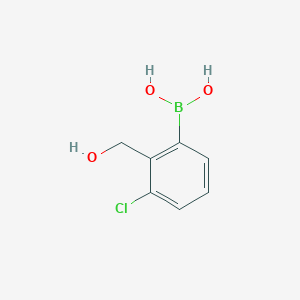

3-Chloro-2-hydroxymethylphenylboronic acid: is a boronic acid derivative with the molecular formula C7H8BClO3 and a molecular weight of 186.4 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a hydroxymethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

科学的研究の応用

Chemistry: 3-Chloro-2-hydroxymethylphenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of various complex molecules .

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and diagnostic agents. Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and drug delivery systems .

Industry: Industrially, 3-Chloro-2-hydroxymethylphenylboronic acid is used in the production of pharmaceuticals, agrochemicals, and materials science applications. Its unique reactivity and stability make it a valuable building block for various industrial processes .

作用機序

Target of Action

The primary target of 3-Chloro-2-hydroxymethylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

3-Chloro-2-hydroxymethylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-2-hydroxymethylphenylboronic acid are primarily related to the Suzuki–Miyaura coupling reaction . This reaction involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 3-Chloro-2-hydroxymethylphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of 3-Chloro-2-hydroxymethylphenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagent (such as 3-Chloro-2-hydroxymethylphenylboronic acid) also plays a crucial role in the efficacy of the reaction .

生化学分析

Biochemical Properties

3-Chloro-2-hydroxymethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in enzyme inhibition, where 3-Chloro-2-hydroxymethylphenylboronic acid can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Cellular Effects

3-Chloro-2-hydroxymethylphenylboronic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, it can inhibit kinases, which are crucial for phosphorylation events in cell signaling. Additionally, 3-Chloro-2-hydroxymethylphenylboronic acid can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 3-Chloro-2-hydroxymethylphenylboronic acid involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also activate certain enzymes by stabilizing their active conformations. Furthermore, 3-Chloro-2-hydroxymethylphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-hydroxymethylphenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-hydroxymethylphenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Chloro-2-hydroxymethylphenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 3-Chloro-2-hydroxymethylphenylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect without causing adverse effects.

Metabolic Pathways

3-Chloro-2-hydroxymethylphenylboronic acid is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity. The interaction of 3-Chloro-2-hydroxymethylphenylboronic acid with specific enzymes can also influence the production and utilization of metabolic intermediates, thereby affecting cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Chloro-2-hydroxymethylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific cellular compartments. The distribution of 3-Chloro-2-hydroxymethylphenylboronic acid within tissues is influenced by its interaction with binding proteins, which can affect its localization and accumulation. These factors are important for understanding the overall bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

3-Chloro-2-hydroxymethylphenylboronic acid exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 3-Chloro-2-hydroxymethylphenylboronic acid can influence its interaction with biomolecules and its overall biochemical activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxymethylphenylboronic acid typically involves the reaction of 3-chloro-2-hydroxybenzyl alcohol with boronic acid reagents under specific conditions. One common method includes the use of boronic esters as intermediates, which are then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process generally includes the use of protective groups to prevent unwanted side reactions and the application of purification techniques such as recrystallization or chromatography to isolate the final product .

化学反応の分析

Types of Reactions: 3-Chloro-2-hydroxymethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-chloro-2-formylphenylboronic acid or 3-chloro-2-carboxyphenylboronic acid .

類似化合物との比較

Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.

3-Chloro-2-methoxyphenylboronic acid: Similar to 3-Chloro-2-hydroxymethylphenylboronic acid but with a methoxy group instead of a hydroxymethyl group.

Uniqueness: 3-Chloro-2-hydroxymethylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and hydroxymethyl groups allows for diverse chemical transformations and applications in various fields .

生物活性

3-Chloro-2-hydroxymethylphenylboronic acid (C₇H₈BClO₃) is an organoboron compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This compound is characterized by a boronic acid group attached to a phenyl ring, which also includes a hydroxymethyl and a chloro substituent. Its unique structural features enable it to interact effectively with various biological targets, making it a promising candidate for drug development.

- Molecular Formula : C₇H₈BClO₃

- Molecular Weight : Approximately 173.5 g/mol

- Structural Features :

- Boronic acid functionality

- Hydroxymethyl group

- Chloro substituent

The presence of these functional groups contributes to its reactivity and ability to form stable complexes with biological substrates, enhancing its potential applications in therapeutic contexts.

Research indicates that 3-chloro-2-hydroxymethylphenylboronic acid acts primarily as an enzyme inhibitor . Its mechanism involves the formation of covalent bonds with specific enzymes, leading to their inhibition. For instance, studies have shown its effectiveness against class C β-lactamases, which are enzymes produced by certain bacteria that confer antibiotic resistance .

Inhibition Studies

Inhibition constants (Ki) for various enzymes have been determined through kinetic studies. For example, the compound demonstrated significant inhibition of Pseudomonas aeruginosa β-lactamase when tested alongside cephalosporin C, showcasing its potential to lower the effective concentration of antibiotics required for bacterial growth inhibition .

Biological Activity Overview

The biological activity of 3-chloro-2-hydroxymethylphenylboronic acid can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of antibiotic-resistant pathogens. |

| Enzyme Inhibition | Effective against β-lactamases and other enzymes involved in disease processes. |

| Potential Anticancer | Research suggests possible applications in targeting cancer cell metabolism. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the compound's ability to enhance the effectiveness of existing antibiotics against resistant strains of bacteria, indicating its role as an adjuvant in antibiotic therapy .

- Enzyme Interaction Studies : Using techniques like surface plasmon resonance and isothermal titration calorimetry, researchers quantified the binding interactions between 3-chloro-2-hydroxymethylphenylboronic acid and various enzymes. These studies revealed high binding affinities, suggesting strong inhibitory potential against targeted enzymes.

- Cancer Research Applications : Preliminary investigations into the anticancer properties of this compound have shown that it may interfere with cellular pathways in cancer cells, leading to apoptosis. These findings warrant further exploration into its use as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The unique combination of both chloro and hydroxymethyl groups in 3-chloro-2-hydroxymethylphenylboronic acid provides distinct reactivity compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxymethylphenylboronic acid | Hydroxymethyl group without chlorine | Known for application in Suzuki reactions |

| 4-Chloro-2-hydroxymethylphenylboronic acid | Chlorine at para position | Exhibits different reactivity patterns |

| 3-Bromophenylboronic acid | Bromine instead of chlorine | Higher reactivity in certain cross-coupling reactions |

| 2-Hydroxyphenylboronic acid | Hydroxyl group at ortho position | Used extensively in medicinal chemistry |

This comparative analysis illustrates the distinct advantages offered by 3-chloro-2-hydroxymethylphenylboronic acid in synthetic applications and biological interactions.

特性

IUPAC Name |

[3-chloro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFRQZITTVMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。